Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate
Overview
Description
Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate is a chemical compound with the molecular formula C10H14O4 . It has a molecular weight of 198.22 . The compound appears as a white to yellow solid, semi-solid, or liquid .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 29 bonds . These include 15 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 four-membered ring, 2 five-membered rings, and 2 ester(s) (aliphatic) .Physical And Chemical Properties Analysis
This compound is a white to yellow solid, semi-solid, or liquid . It has a molecular weight of 198.22 . The InChI Code for this compound is 1S/C10H14O4/c1-13-7(11)9-3-4-10(5-9,6-9)8(12)14-2/h3-6H2,1-2H3 .Scientific Research Applications
Structural Influence and Bond Length Variations
- The influence of the bicyclo[2.1.1]hexane system on the localization and alteration of bond lengths in aromatic π-bonds has been explored. Specifically, the study compared the geometrical parameters of dimethyl pyridazine-1,4-dicarboxylates with annulated σ-bond systems, noting significant bond elongations and shortenings in the pyridazine moiety (Cohrs et al., 2003).
Synthesis Methods and Chemical Transformations
- Various synthesis methods involving dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate have been developed, demonstrating its versatility in chemical transformations. For instance, a method for synthesizing the 1-norbornene skeleton via carbene rearrangement using dimethyl cyclopentanedicarboxylate has been reported, highlighting the compound's utility in complex organic synthesis (Dorok et al., 2002).
Enantiospecific Synthesis
- The compound has been used in the enantiospecific synthesis of substituted bicyclo[2.1.1]hexane-1-carboxylic acids and esters. This research demonstrates its application in the creation of homochiral compounds, which are significant in the field of asymmetric synthesis (Martínez et al., 1993).
Polymer Science Applications
- This compound has been utilized in the synthesis of cyclic diester-based aliphatic copolyesters. Its incorporation into polyesters demonstrated variations in glass transition temperatures and other thermal properties, indicating its role in tailoring the physical properties of polymeric materials (Liu & Turner, 2010).
Medicinal Chemistry and Drug Development
- A study involving the radiolabeling and biodistribution of a derivative of this compound (MMMHC) as a potential neuroprotective drug highlights the compound's relevance in medicinal chemistry. It showed significant brain uptake, indicating its potential in drug development for neurological conditions (Yu et al., 2003).
Novel Photocycloaddition Approaches
- Recent research has developed a visible light-driven approach to synthesize bicyclo[2.2.1]hexanes, using this compound derivatives. This method demonstrates the utility of the compound in innovative photocycloaddition reactions, offering new pathways in synthetic chemistry (Rigotti & Bach, 2022).
Safety and Hazards
Properties
IUPAC Name |
dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-7(11)9-3-4-10(5-9,6-9)8(12)14-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFFQFMDATXZDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508690 | |
Record name | Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42145-38-0 | |
Record name | Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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